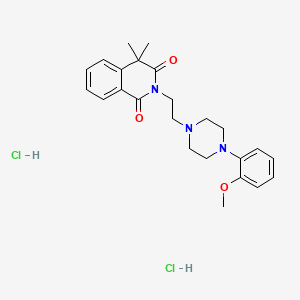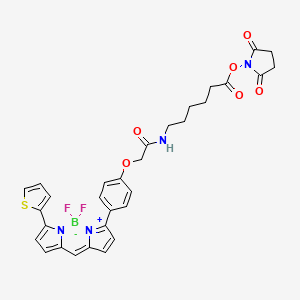
Bodipy TR-X
Descripción general
Descripción
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron is a bright, red fluorescent dye with excitation and emission wavelengths similar to Texas Red or Alexa Fluor 594. It has a high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to solvent polarity and pH changes. This dye is particularly useful for staining lipids, membranes, and other lipophilic compounds due to its unique hydrophobic properties .
Aplicaciones Científicas De Investigación
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in cellular labeling and detection, particularly for staining lipids and membranes
Medicine: Utilized in photodynamic therapy and as a probe for imaging and sensing applications.
Mecanismo De Acción
Target of Action
Bodipy TR-X, a potent fluorescent dye, primarily targets the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis and function, nucleic acid structure, and cellular signaling.
Mode of Action
This compound interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of this compound is used to conjugate the dye to a protein or antibody . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Biochemical Pathways
They have also emerged as candidates for cancer treatments , suggesting their involvement in pathways related to cell death and cancer progression.
Pharmacokinetics
Bodipy dyes are known for their unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that this compound may have good bioavailability due to its ability to interact with and penetrate lipid-rich biological barriers.
Result of Action
The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make this compound useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
This compound dye is relatively insensitive to solvent polarity and pH change
Análisis Bioquímico
Biochemical Properties
Bodipy TR-X plays a crucial role in biochemical reactions, primarily as a fluorescent label. It interacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group of this compound reacts with the primary amines to form stable amide bonds, resulting in bright fluorescence and narrow emission bandwidths . This property makes this compound an ideal tool for fluorescence polarization assays and two-photon excitation microscopy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used for cellular labeling and detection, allowing researchers to visualize and track cellular components . This compound can influence cell function by labeling specific proteins and peptides, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Its hydrophobic properties make it suitable for staining lipids, membranes, and other lipophilic compounds, providing insights into cellular structures and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The NHS ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds . This binding interaction allows this compound to label specific biomolecules, enabling their detection and visualization under fluorescence microscopy . The seven-atom aminohexanoyl spacer between the fluorophore and the NHS ester group helps reduce the interaction of the fluorophore with the biomolecule, enhancing the stability and fluorescence of the conjugate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer, which is useful for fluorescence polarization-based assays . This compound is also known for its stability and resistance to photobleaching, making it suitable for long-term studies . Like all fluorescent dyes, this compound may degrade over time, potentially affecting its fluorescence intensity and labeling efficiency .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At optimal dosages, this compound provides bright fluorescence and efficient labeling of target biomolecules . At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with cellular functions and causing cellular damage . It is essential to determine the appropriate dosage for each specific application to minimize potential adverse effects and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be used to label enzyme substrates, allowing researchers to study enzyme activity and metabolic flux . This compound conjugates can also be used to monitor changes in metabolite levels, providing insights into cellular metabolism and biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic properties facilitate its incorporation into lipid membranes and other lipophilic structures . This compound conjugates can accumulate in specific cellular compartments, allowing researchers to study the localization and distribution of target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, depending on the target biomolecule and the nature of the conjugate . For example, this compound conjugates can localize to the endoplasmic reticulum, Golgi apparatus, or mitochondria, depending on the targeting signals and post-translational modifications of the labeled biomolecule . This subcellular localization provides valuable information about the function and activity of the target biomolecule within the cellular context .
Métodos De Preparación
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron is typically prepared as an NHS ester (succinimidyl ester), which is the most popular tool for conjugating the dye to proteins or antibodies. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The dye is usually dissolved in high-quality anhydrous dimethylformamide or dimethylsulfoxide, and the reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour .
Análisis De Reacciones Químicas
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be performed at the α-, β-pyrrolic, and meso positions of the Bodipy core.
Grignard Reactions: These reactions can be used to introduce various functional groups at specific positions on the Bodipy core.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and sodium bicarbonate buffer. The major products formed are typically conjugates of (T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron with proteins, peptides, or other biomolecules .
Comparación Con Compuestos Similares
(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron is spectrally similar to other fluorescent dyes such as Texas Red, Alexa Fluor 594, Sunnyvale Red, SunRed, TF4 (Tide Fluor 4), and iFluor 594 . (T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron stands out due to its unique hydrophobic properties, making it ideal for staining lipids and membranes, which is not as effectively achieved by the other dyes .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPKNAEMUYMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197306-80-2 | |
| Record name | BODIPY TR-X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197306-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


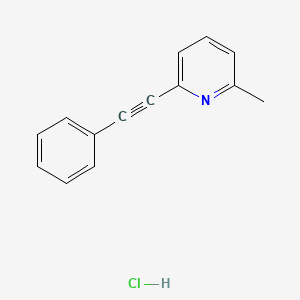
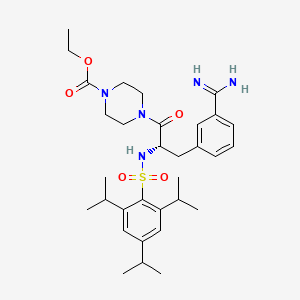
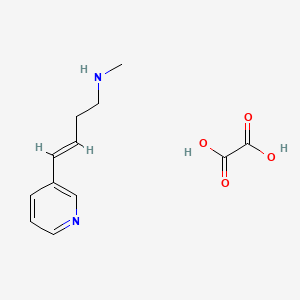
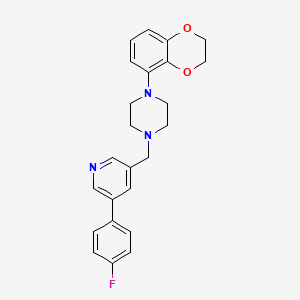
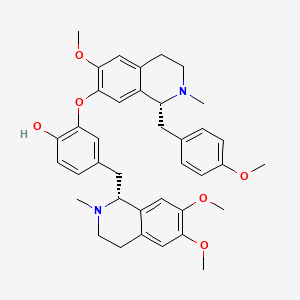
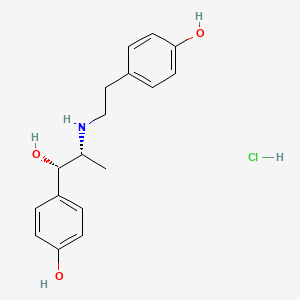
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

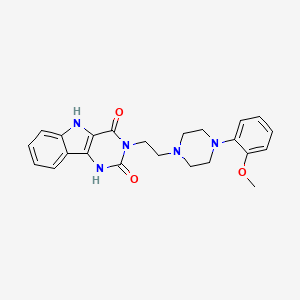
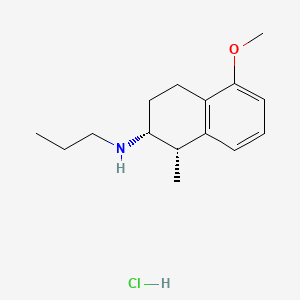
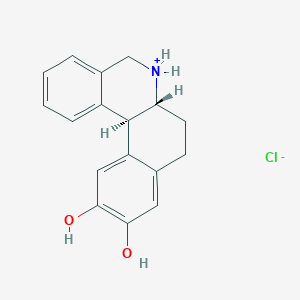
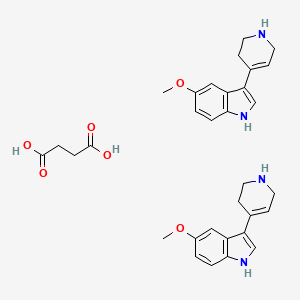
![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
